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molecular formula C8H9IO B1301097 3,5-Dimethyl-4-iodophenol CAS No. 80826-86-4

3,5-Dimethyl-4-iodophenol

Cat. No. B1301097
M. Wt: 248.06 g/mol
InChI Key: RMJZLNUEDDXELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04879398

Procedure details

3,5-dimethyl-4-iodophenol was prepared as follows: To a solution of 59.1 g (484 mmol) of 3,5-dimethylphenol in 1 l of methanol was added 395 ml of 36% hydrochloric acid, with occasional cooling to maintain the temperature at 20°-30° C. To the resulting solution was then added a solution of 54.3 g (327 mmol) potassium iodide and 33.5 g (157 mmol) potassium iodate in 500 ml water over a 5 minute period. The solution became red and cloudy and a tan precipitate formed. After stirring at room temperature for 20 hours, the reaction mixture was cooled in ice and the precipitate collected and washed with ice cold 2/1 (v:v) water/methanol. The resulting tan solid was recrystallized several times from hot methanol and water to yield 36.4 g (15% yield) of white needles, mp 131°-132° C., which were identified as 3,5-dimethyl-4-iodophenol. 1H NMR analysis indicated the following: (δ, CDCls) 8.03 (br s, lH), 6.52 (s, 2H) and 2.35 (s, 6H). Mass spectrum analysis indicated the following: (m/e) 248 (m+, 100%), 121, 91 and 77.
Quantity
59.1 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
33.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl.[I-].[K+].[I:13]([O-])(=O)=O.[K+]>CO.O>[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[C:7]=1[I:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
59.1 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
395 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
54.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
33.5 g
Type
reactant
Smiles
I(=O)(=O)[O-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with occasional cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 20°-30° C
CUSTOM
Type
CUSTOM
Details
cloudy and a tan precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
the precipitate collected
WASH
Type
WASH
Details
washed with ice cold 2/1 (v:v) water/methanol
CUSTOM
Type
CUSTOM
Details
The resulting tan solid was recrystallized several times from hot methanol and water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1I)C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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